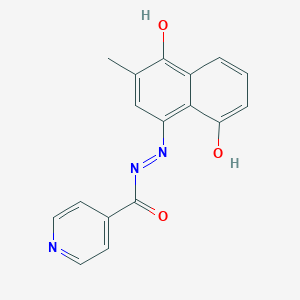
Antiproliferative agent-22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiproliferative agent-22 is a synthetic compound known for its ability to inhibit cell proliferation, making it a promising candidate in cancer treatment. This compound has shown significant potential in preclinical studies, particularly in targeting various cancer cell lines. Its unique chemical structure allows it to interact with specific molecular targets, thereby inhibiting the growth and spread of cancer cells.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-22 typically involves a multi-step process. One common method includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide and catalysts such as triethylamine .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale manufacturing.
化学反応の分析
Types of Reactions: Antiproliferative agent-22 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are often carried out using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of biological activity.
科学的研究の応用
Antiproliferative agent-22 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent in the treatment of various cancers, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
作用機序
The mechanism of action of antiproliferative agent-22 involves its interaction with specific molecular targets, such as DNA and proteins involved in cell cycle regulation. It binds to DNA, causing structural changes that inhibit replication and transcription. Additionally, it interacts with proteins like topoisomerase and tubulin, disrupting their normal functions and leading to cell cycle arrest and apoptosis .
類似化合物との比較
Bisbenzazole Derivatives: These compounds also exhibit significant antiproliferative activity and are structurally similar to antiproliferative agent-22.
Bis-isatin Schiff Bases: Known for their anticancer properties, these compounds share a similar mechanism of action with this compound.
Uniqueness: this compound stands out due to its high selectivity and potency against cancer cells, with minimal toxicity to normal cells. Its unique chemical structure allows for specific interactions with molecular targets, making it a valuable candidate for further development in cancer therapy.
特性
分子式 |
C17H13N3O3 |
|---|---|
分子量 |
307.30 g/mol |
IUPAC名 |
N-(4,8-dihydroxy-3-methylnaphthalen-1-yl)iminopyridine-4-carboxamide |
InChI |
InChI=1S/C17H13N3O3/c1-10-9-13(15-12(16(10)22)3-2-4-14(15)21)19-20-17(23)11-5-7-18-8-6-11/h2-9,21-22H,1H3 |
InChIキー |
NRGGLSFKMILUGE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1O)C=CC=C2O)N=NC(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















